![molecular formula C30H37Br B13402883 1-Bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene](/img/structure/B13402883.png)
1-Bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene
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Overview
Description
Poly(styrene-co-4-bromostyrene-co-divinylbenzene) is a copolymer composed of styrene, 4-bromostyrene, and divinylbenzene. This compound is known for its hydrophobic properties and is used in various applications, including coatings, adhesives, fibers, films, and engineering plastics . It is also utilized in biomedical applications such as vascular grafts, implants, and ophthalmic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(styrene-co-4-bromostyrene-co-divinylbenzene) can be synthesized through controlled dispersion polymerization. The reaction typically involves the polymerization of styrene with the controlled addition of divinylbenzene and 4-bromostyrene. The reaction occurs in a mixture of ethanol with 2-methoxyethanol or 2-ethoxyethanol and is stabilized and initiated by hydroxypropyl cellulose and dibenzoyl peroxide, respectively . The process parameters, such as the velocity of the oil phase, drive frequency, and destabilization amplitude, significantly affect the formation of uniform droplets and the average diameter of the microspheres .
Industrial Production Methods
In industrial settings, the production of poly(styrene-co-4-bromostyrene-co-divinylbenzene) often involves large-scale dispersion polymerization techniques. These methods ensure the production of monodisperse microspheres with uniform properties, which are essential for various applications .
Chemical Reactions Analysis
Types of Reactions
Poly(styrene-co-4-bromostyrene-co-divinylbenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the 4-bromostyrene units can be substituted with other functional groups.
Cross-linking Reactions: The divinylbenzene units facilitate cross-linking, enhancing the polymer’s mechanical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which react with the bromine atoms under mild conditions.
Cross-linking Reactions: Cross-linking can be achieved using radical initiators such as benzoyl peroxide under elevated temperatures.
Major Products Formed
Substitution Reactions: The major products include polymers with functionalized side chains, depending on the nucleophile used.
Cross-linking Reactions: The major products are highly cross-linked polymers with enhanced mechanical strength and stability.
Scientific Research Applications
Poly(styrene-co-4-bromostyrene-co-divinylbenzene) has a wide range of scientific research applications:
Chemistry: Used as a precursor for solid adsorbents for harmful and carcinogenic organic vapors.
Medicine: Employed in drug delivery systems due to its ability to form stable and uniform microspheres.
Industry: Applied in the production of coatings, adhesives, fibers, films, and engineering plastics.
Mechanism of Action
The mechanism of action of poly(styrene-co-4-bromostyrene-co-divinylbenzene) involves its hydrophobic properties and the ability to undergo cross-linking reactions. The bromine atoms in the 4-bromostyrene units can participate in substitution reactions, allowing for the functionalization of the polymer. The divinylbenzene units facilitate cross-linking, enhancing the polymer’s mechanical properties and stability .
Comparison with Similar Compounds
Similar Compounds
Poly(styrene-co-divinylbenzene): Similar in structure but lacks the bromine atoms, resulting in different reactivity and applications.
Poly(styrene-co-4-chlorostyrene-co-divinylbenzene): Contains chlorine instead of bromine, leading to variations in chemical reactivity and properties.
Uniqueness
Poly(styrene-co-4-bromostyrene-co-divinylbenzene) is unique due to the presence of bromine atoms, which provide additional reactivity for substitution reactions. This allows for the functionalization of the polymer with various nucleophiles, making it versatile for different applications .
Biological Activity
1-Bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene is a complex organic compound that features a bromine atom attached to a benzene ring, which is further substituted with an intricate aliphatic chain. This compound belongs to the class of bromobenzenes, known for their diverse applications in organic synthesis and material science. Although specific biological activity data for this compound is limited, its structural characteristics suggest potential biological interactions.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula: C24H35Br
- Molecular Weight: 405.45 g/mol
- Key Features:
- Bromine atom at the para position relative to a phenyl group.
- A complex aliphatic chain that enhances its chemical reactivity.
Potential Biological Activities
While direct studies on the biological activity of this compound are scarce, brominated compounds generally exhibit various biological effects. Here are some areas where similar compounds have shown activity:
- Antimicrobial Properties : Many brominated aromatic compounds have been investigated for their ability to inhibit microbial growth. For instance, brominated derivatives have been noted for their enhanced antibacterial properties compared to their chlorinated analogs due to increased electron density .
- Anti-Cancer Activity : Certain brominated compounds have demonstrated potential anti-cancer properties in various studies. The presence of bromine in the molecular structure may contribute to these effects by influencing cellular pathways involved in cancer progression.
- Enzyme Inhibition : Brominated compounds are often studied for their potential to act as enzyme inhibitors, which can be crucial in therapeutic applications targeting specific diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar brominated compounds can provide insights into its potential biological activity.
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-Bromo-4-sec-butylbenzene | Bromine at para position; sec-butyl substituent | Less steric hindrance compared to butan-2-yil |
1-Bromo-naphthalene | Two fused benzene rings with bromine substitution | Different electronic properties due to naphthalene structure |
1-Bromo-3-methylbenzene | Bromine at meta position; methyl substituent | Simpler structure with fewer substituents |
The complexity of the aliphatic chain and dual phenolic structures in this compound enhances its potential reactivity and application compared to simpler bromobenzenes.
Properties
Molecular Formula |
C30H37Br |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
1-bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene |
InChI |
InChI=1S/C30H37Br/c1-5-22(3)25-12-14-26(15-13-25)23(4)20-29(28-16-18-30(31)19-17-28)21-24(6-2)27-10-8-7-9-11-27/h7-19,22-24,29H,5-6,20-21H2,1-4H3 |
InChI Key |
MFRJAVZKQVYXGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C)CC(CC(CC)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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